molecular formula C24H16N2 B2665461 2-[3-(2-Quinolinyl)phenyl]quinoline CAS No. 189694-27-7

2-[3-(2-Quinolinyl)phenyl]quinoline

Cat. No. B2665461
CAS RN: 189694-27-7
M. Wt: 332.406
InChI Key: HZJTZSDOEHNNGP-UHFFFAOYSA-N
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Description

“2-[3-(2-Quinolinyl)phenyl]quinoline” is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .


Synthesis Analysis

Quinoline derivatives have been synthesized using various methods over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular formula of 2-Phenylquinoline, a similar compound, is C15H11N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

Scientific Research Applications

Medicinal Chemistry

Quinolines, including “2-[3-(2-Quinolinyl)phenyl]quinoline”, have a variety of applications in medicinal chemistry . They are often used as building blocks in the synthesis of complex molecules with therapeutic properties .

Synthetic Organic Chemistry

Quinolines are important compounds in synthetic organic chemistry . They can be used to construct complex organic molecules, contributing to the development of new synthetic methods .

Industrial Chemistry

In the field of industrial chemistry, quinolines are used in the production of dyes, pharmaceuticals, and agrochemicals . Their unique structure makes them useful in a variety of industrial applications .

Green Chemistry

Quinolines are also involved in the development of greener and more sustainable chemical processes . For example, they can be synthesized using alternative reaction methods such as microwave synthesis, solvent-free reaction conditions, and the use of ionic liquids .

Drug Design

Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives . This makes quinolines, including “2-[3-(2-Quinolinyl)phenyl]quinoline”, valuable in the design of new drugs .

Dual Mode of Action Drugs

Quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action . This can help overcome toxicity and resistance among other issues .

Mechanism of Action

While the specific mechanism of action for “2-[3-(2-Quinolinyl)phenyl]quinoline” is not mentioned in the retrieved papers, quinoline and its derivatives are known to have a broad spectrum of bioactivity . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Safety and Hazards

The safety data sheet for a similar compound, 2-Phenylquinoline, indicates that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is also suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline and its functionalized derivatives are an indisputable pharmacophore due to their tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

2-(3-quinolin-2-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJTZSDOEHNNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Quinolinyl)phenyl]quinoline

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